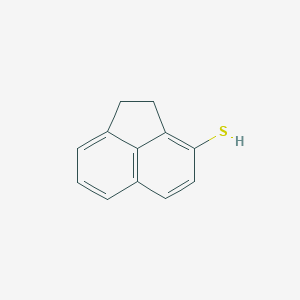
1,2-Dihydro-3-acenaphthylenyl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-3-acenaphthylenyl hydrosulfide, also known as DAS, is a sulfur-containing organic compound that has gained attention for its potential therapeutic applications. DAS is a member of the thioacetal family and has a unique structure that makes it a promising candidate for various medicinal purposes.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is not fully understood, but studies suggest that it may act through multiple pathways. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and activating caspases. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to modulate various biochemical and physiological processes in the body. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide exhibits low toxicity and can be used at relatively low concentrations. However, one limitation of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide for different types of cancer. Additionally, research on the mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of novel cancer therapies. Another area of interest is the neuroprotective effects of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. Studies are needed to determine the potential use of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, research on the antimicrobial activity of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of new antibiotics to combat drug-resistant bacteria.
Métodos De Síntesis
1,2-Dihydro-3-acenaphthylenyl hydrosulfide can be synthesized through a multistep process that involves the reaction of acenaphthenequinone with sodium hydrosulfide. This reaction produces the intermediate compound, 1,2-dihydroacenaphthylene-3-thione, which is then treated with hydrogen peroxide to yield 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. This synthesis method has been optimized to produce high yields of pure 1,2-Dihydro-3-acenaphthylenyl hydrosulfide.
Aplicaciones Científicas De Investigación
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has anticancer properties that inhibit the growth and proliferation of cancer cells. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to protect neurons from oxidative stress and prevent cell death. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
Propiedades
Fórmula molecular |
C12H10S |
|---|---|
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylene-3-thiol |
InChI |
InChI=1S/C12H10S/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7,13H,4,6H2 |
Clave InChI |
GGYYAEBAHPWFNO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
SMILES canónico |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)



